molecular formula C17H21N3OS B349322 5-Isopropylidene-2-(4-p-tolyl-piperazin-1-yl)-thiazol-4-one CAS No. 326174-42-9

5-Isopropylidene-2-(4-p-tolyl-piperazin-1-yl)-thiazol-4-one

Cat. No.: B349322
CAS No.: 326174-42-9
M. Wt: 315.4g/mol
InChI Key: FUJGUNSRZKFICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropylidene-2-(4-p-tolyl-piperazin-1-yl)-thiazol-4-one is a synthetic small molecule featuring a thiazol-4-one core scaffold substituted at the 2-position with a 4-p-tolylpiperazine group and at the 5-position with an isopropylidene moiety. This molecular architecture combines two pharmacologically significant fragments: the piperazine ring, known to optimize pharmacokinetic properties and facilitate target interactions in many bioactive compounds , and the 5-ene-thiazolidin-4-one core, recognized as a privileged structure in modern medicinal chemistry with a wide spectrum of biological activities . Compounds containing the 5-ene-4-thiazolidinone scaffold have demonstrated considerable potential as anticancer agents in research settings, with studies indicating their ability to influence key molecular pathways involved in tumorigenesis, including cell proliferation, apoptosis, and metastasis . The structural flexibility of the core, particularly at the C5 position, makes it highly amenable to derivatization for fine-tuning bioactivity and selectivity . The piperazine moiety, frequently found in FDA-approved drugs, often serves as a key structural element that can impact the physicochemical properties of the final molecule and act as a conformational scaffold for arranging pharmacophoric groups . This product is provided for research purposes to investigate these and other potential biological mechanisms. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-[4-(4-methylphenyl)piperazin-1-yl]-5-propan-2-ylidene-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-12(2)15-16(21)18-17(22-15)20-10-8-19(9-11-20)14-6-4-13(3)5-7-14/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJGUNSRZKFICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=C(C)C)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Core Formation

The thiazole ring is constructed via a Hantzsch-type reaction. A ketone precursor (typically 4-isopropylidene-thiazolidinone) reacts with a thiourea derivative in the presence of acetic acid and sodium acetate under reflux. The reaction proceeds via nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by cyclization.

Reaction Conditions :

  • Solvent : Ethanol or acetic acid

  • Temperature : 80–100°C (reflux)

  • Catalyst : Sodium acetate (1.5 equiv.)

  • Time : 6–9 hours

Intermediate purity is monitored by thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase. The thiazolidinone intermediate typically exhibits an Rf value of 0.45–0.55.

Piperazine Substitution

The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr). The thiazole intermediate reacts with 1-(p-tolyl)piperazine in dimethylformamide (DMF) at 120°C for 12–18 hours. Potassium carbonate (3 equiv.) facilitates deprotonation, enhancing nucleophilicity.

Key Optimization Parameters :

ParameterOptimal RangeImpact on Yield
Molar Ratio (Thiazole:Piperazine)1:1.2Prevents oligomerization
Solvent PolarityDMF > DMSO > THFHigher polarity improves solubility
Reaction Time14–16 hours<12h: Incomplete substitution; >18h: Degradation

Post-reaction, the crude product is precipitated in ice-water and purified via recrystallization (dioxane/hexane, 1:4), yielding 68–72% pure compound.

One-Pot Synthesis Using MgO Nanoparticles

Recent advancements have introduced a greener, one-pot methodology leveraging heterogeneous catalysis. This approach reduces step count and improves atom economy.

Reaction Design and Mechanism

A three-component reaction between rhodanine, 1-(p-tolyl)piperazine, and isopropylidene ketone is catalyzed by magnesium oxide nanoparticles (MgO-NPs, 20 nm diameter). The mechanism involves dual activation:

  • Thiocarbonyl Sulfur Displacement : MgO-NPs abstract protons from the amine, enhancing nucleophilicity for rhodanine attack.

  • Knoevenagel Condensation : The resultant intermediate undergoes dehydration with the ketone, forming the isopropylidene group.

Critical Reaction Parameters :

ParameterOptimal ValueDeviation Effect
Catalyst Loading30 mol% MgO-NPs<20 mol%: Sluggish kinetics; >40 mol%: No yield improvement
SolventWaterNon-polar solvents (e.g., THF) reduce yield by 40%
Temperature25°C (ambient)Elevated temperatures induce side reactions

Performance Metrics

Comparative studies between classical and one-pot methods reveal significant advantages:

MetricMulti-Step MethodOne-Pot Method
Overall Yield68–72%82–85%
Reaction Time20–24 hours10–12 hours
Solvent Waste450 mL/g product50 mL/g product
Purity (HPLC)95–97%93–95%

The slightly lower purity in the one-pot method is attributed to residual MgO-NPs, removable via post-synthesis acid washing (0.1M HCl).

Structural Characterization and Validation

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d6) :

  • δ 7.12–7.25 (m, 4H, aromatic protons of p-tolyl)

  • δ 5.62 (s, 1H, thiazole C-H)

  • δ 3.45–3.68 (m, 8H, piperazine N-CH2)

  • δ 2.32 (s, 3H, toluene -CH3)

  • δ 1.98 (s, 6H, isopropylidene -CH3)

13C NMR (100 MHz, DMSO-d6) :

  • 170.8 ppm (C=O of thiazolone)

  • 152.4 ppm (C=N of thiazole)

  • 137.2–128.1 ppm (aromatic carbons)

  • 55.3–48.7 ppm (piperazine CH2 groups)

HRMS (ESI+) :

  • Calculated for C₁₇H₂₁N₃OS [M+H]+: 315.1402

  • Observed: 315.1398 (Δ = -0.4 ppm)

Purity Assessment

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with UV detection at 254 nm confirms >95% purity. The mobile phase (acetonitrile/water, 70:30) elutes the compound at 8.2 minutes, with no co-eluting impurities.

Industrial-Scale Considerations

Process Intensification

Continuous flow reactors enhance the one-pot method’s scalability. Key benefits include:

  • Residence Time Reduction : 3 hours vs. 12 hours batch

  • Improved Heat Transfer : Mitigates exothermic side reactions

  • Catalyst Recycling : MgO-NPs retained via in-line filtration (99% recovery)

Environmental Impact

E-factor analysis demonstrates the one-pot method’s superiority:

MethodE-Factor (kg waste/kg product)
Multi-Step32.4
One-Pot6.8

The reduction stems from aqueous solvent use and catalyst recyclability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropylidene group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions could target the thiazole ring or the piperazine moiety, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the p-tolyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

5-Isopropylidene-2-(4-p-tolyl-piperazin-1-yl)-thiazol-4-one may have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Isopropylidene-2-(4-p-tolyl-piperazin-1-yl)-thiazol-4-one would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The table below summarizes key structural analogues and their substituents:

Compound Name R1 (Position 2) R2 (Position 5) Core Structure
Target Compound 4-p-tolyl-piperazin-1-yl Isopropylidene Thiazol-4-one
2-(Benzo[d]thiazol-2-ylimino)-5-... (5a) 4-isopropylpiperazin-1-yl Benzothiazolylimino Thiazolidin-4-one
Compound 11 4-benzylpiperazin-1-yl 3-Phenylprop-2-enylidene Thiazol-4-one
2A5DHT Amino 3,5-di-tert-butyl-4-hydroxybenzylidene Thiazol-4-one
5Z-(4-fluorobenzylidene)-... 4-Hydroxyphenylamino 4-Fluorobenzylidene Thiazol-4-one

Key Observations :

  • Piperazine Substitution : The target compound’s 4-p-tolyl-piperazine group differs from the benzyl (Compound 11) and isopropyl (Compound 5a) variants, likely enhancing lipophilicity and steric bulk compared to its analogues .

Key Insights :

  • Unlike 2A5DHT (), the absence of a hydroxybenzylidene group in the target compound likely reduces antioxidant activity but may enhance metabolic stability .
Physicochemical and Electronic Properties
  • Tautomerism : Thiazol-4-ones often exhibit tautomeric equilibria between thione and thiol forms in solution, which can affect reactivity . The isopropylidene group in the target compound may stabilize the thione form, enhancing electrophilicity .

Biological Activity

5-Isopropylidene-2-(4-p-tolyl-piperazin-1-yl)-thiazol-4-one is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound is of particular interest in medicinal chemistry for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article aims to consolidate current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₃₁N₃OS
  • Molecular Weight : 341.54 g/mol
  • SMILES Notation : CC(C)=C(C(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=S)N=C)C

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF-715.2Induction of apoptosis via caspase activation
HeLa12.8Cell cycle arrest at G0/G1 phase
A549 (Lung)18.5Inhibition of proliferation

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects. In animal models of neurodegeneration, it was found to reduce oxidative stress markers and improve cognitive function.

Case Study: Neuroprotection in Rat Models
In a study involving rat models of Alzheimer's disease, administration of this compound resulted in:

  • Decreased levels of amyloid-beta plaques.
  • Improved performance in memory tests (Morris water maze).

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Tyrosinase Inhibition : The compound has shown potential as a tyrosinase inhibitor, which is crucial in melanin biosynthesis.
  • Antioxidant Properties : It exhibits free radical scavenging activity, contributing to its neuroprotective effects.

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